(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group.
Coupling Reaction: The protected amino acid is then coupled with the desired benzyl group under specific conditions, often using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protecting Group Chemistry: Employed to protect amino groups during multi-step organic synthesis.
Biology
Enzyme Studies: Utilized in the study of enzyme-substrate interactions.
Protein Engineering: Aids in the design and synthesis of novel proteins with specific functions.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural properties.
Biomarker Discovery: Used in the identification of biomarkers for various diseases.
Industry
Pharmaceutical Manufacturing: Plays a role in the production of active pharmaceutical ingredients (APIs).
Biotechnology: Applied in the development of biotechnological products and processes.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid
Uniqueness
The presence of the isopropyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid distinguishes it from similar compounds, potentially altering its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C28H29NO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C28H29NO4/c1-18(2)20-13-11-19(12-14-20)15-21(27(30)31)16-29-28(32)33-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18,21,26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t21-/m0/s1 |
InChI Key |
OEGNAMSAIYVZAI-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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